1-Tetradecanol

Catalog No.
S3716171
CAS No.
67762-30-5
M.F
C14H30O
M. Wt
214.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tetradecanol

CAS Number

67762-30-5

Product Name

1-Tetradecanol

IUPAC Name

tetradecan-1-ol

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

InChI

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3

InChI Key

HLZKNKRTKFSKGZ-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 1.91X10-1 mg/L at 25 °C
In water, 0.30 mg/L at 25 °C
Very soluble in ethanol, ether, acetone, benzene, chloroform
Soluble in ether, slightly soluble in alcohol

Canonical SMILES

CCCCCCCCCCCCCCCCO

The exact mass of the compound 1-Hexadecanol is 242.260965704 g/mol and the complexity rating of the compound is 123. The solubility of this chemical has been described as insoluble9.69e-08 mslightly soluble in alcohol; soluble in acetone; very soluble in ether, benzene, chloroformsoluble in alcohol, chloroform, etherin water, 4.1x10-2 mg/l at 25 °c1.34e-05 mg/ml at 25 °cinsoluble in water; soluble in ether1 gm in 3ml 90% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4194. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

1-Tetradecanol, commonly known as myristyl alcohol, is a straight-chain C14 saturated fatty alcohol characterized by its amphiphilic structure and a highly specific melting point of approximately 38–39 °C. As a mid-to-long chain aliphatic alcohol, it bridges the physical property gap between the lighter, room-temperature-liquid lauryl alcohol (C12) and the heavier, waxy cetyl alcohol (C16). In industrial procurement, 1-tetradecanol is primarily sourced as a phase change material (PCM) for thermal energy storage, a precursor for specialty anionic and nonionic surfactants, and a viscosity-modifying emollient in formulation chemistry. Its value proposition rests on its precise thermal transition profile, which aligns closely with human body temperature, and its ability to modulate the Krafft point and rheology of downstream derivatives without introducing the heavy crystallization risks associated with longer-chain analogs [1].

Substituting 1-tetradecanol (C14) with its closest industrial analogs—1-dodecanol (C12) or 1-hexadecanol (C16)—results in cascading failures in temperature-sensitive applications. The melting point of these linear alcohols increases non-linearly with chain length. 1-Dodecanol melts at ~24 °C, rendering it a liquid or unstable slush in warm ambient conditions, which disqualifies it for solid-state thermal buffering or structural emulsion support. Conversely, 1-hexadecanol melts at ~49–50 °C, requiring significantly higher energy inputs during manufacturing heating phases and creating undesirable waxy, thixotropic textures in consumer formulations. Furthermore, in surfactant synthesis, substituting C14 with C16 drastically elevates the Krafft point of the resulting sulfates, leading to precipitation in room-temperature aqueous solutions. Procurement must strictly specify the C14 chain length when the application demands a phase transition near 38 °C or moderate-temperature solubility [1].

Latent Heat and Melting Point Optimization for Thermal Energy Storage

For latent heat thermal energy storage (LHTES), the utility of an organic PCM is dictated by its phase transition temperature. 1-Tetradecanol provides a highly specific melting transition at 39.1 °C with a latent heat of fusion of 230.9 J/g. This makes it uniquely suited for near-body-temperature thermal buffering and specific electronics cooling. In direct comparison, 1-dodecanol melts at 24.1 °C (221.0 J/g), which is too low for applications requiring a solid state at standard room temperature. Meanwhile, 1-hexadecanol melts at 50.2 °C (243.6 J/g), overshooting the target temperature for human-contact cooling or low-grade waste heat recovery [1].

Evidence DimensionMelting Point and Latent Heat of Fusion
Target Compound Data1-Tetradecanol: Tm = 39.1 °C, ΔH = 230.9 J/g
Comparator Or Baseline1-Dodecanol (Tm = 24.1 °C); 1-Hexadecanol (Tm = 50.2 °C)
Quantified Difference15 °C higher Tm than C12; 11.1 °C lower Tm than C16
ConditionsDifferential Scanning Calorimetry (DSC) of pure organic PCMs

Procurement of PCMs for textiles, building materials, or electronics strictly depends on matching the phase transition temperature to the target operating environment, making C14 non-interchangeable with C12 or C16.

Krafft Point Tuning in Anionic Surfactant Synthesis

When utilized as a precursor for sodium alkyl sulfates, the carbon chain length of the fatty alcohol dictates the Krafft point—the critical temperature at which surfactant solubility equals the critical micelle concentration (CMC). Sodium myristyl sulfate, derived from 1-tetradecanol, exhibits a Krafft point of 28 °C. This provides a crucial middle ground compared to sodium lauryl sulfate (derived from C12), which has a Krafft point of 16 °C, and sodium cetyl sulfate (derived from C16), which has a Krafft point of 45 °C [1].

Evidence DimensionKrafft Point of Derived Sodium Sulfate
Target Compound DataSodium Myristyl Sulfate (C14): 28 °C
Comparator Or BaselineSodium Cetyl Sulfate (C16): 45 °C
Quantified Difference17 °C reduction in Krafft point compared to the C16 derivative
Conditions1% aqueous dispersion under gradual heating

Chemical manufacturers select the C14 precursor to synthesize surfactants that maintain aqueous solubility at moderate temperatures without the severe room-temperature precipitation risks of C16 derivatives.

Viscosity and Melting Point Control in Emulsions and Soft Solids

In cosmetic and pharmaceutical formulations, 1-tetradecanol (Tm ~37-39 °C) yields lower-viscosity, shear-thinning emulsions with a lighter skin feel compared to longer-chain alternatives. Substituting 1-tetradecanol with 1-hexadecanol (cetyl alcohol, Tm ~49 °C) significantly increases emulsion viscosity, introduces thixotropic behavior, and creates heavier, waxy textures. Furthermore, in anhydrous soft-solid formulations (such as antiperspirants), the lower melting point of 1-tetradecanol prevents the formation of undesirable large crystals that occur when higher-melting-point fatty alcohols like stearyl (C18, Tm ~60 °C) or cetyl alcohol are used exclusively [1].

Evidence DimensionFormulation Melting Point and Rheological Impact
Target Compound DataMyristyl alcohol (Tm ~37-39 °C): lower viscosity, shear-thinning
Comparator Or BaselineCetyl alcohol (Tm ~49 °C): higher viscosity, thixotropic
Quantified Difference~10-12 °C lower melting point, preventing premature crystallization in soft solids
ConditionsOil-in-water (O/W) emulsions and anhydrous soft-solid matrices

Formulators must procure 1-tetradecanol over cetyl alcohol to lower the manufacturing heating requirements and to achieve fast-absorbing, non-waxy textures in premium topical products.

Low-Temperature Phase Change Materials (PCMs)

1-Tetradecanol is the optimal choice for thermal energy storage systems, temperature-regulating textiles, and specialized building materials where a precise ~38-39 °C phase transition is required. It is selected over 1-dodecanol (which melts too low for ambient solid-state use) and 1-hexadecanol (which melts too high for human-contact cooling) [1].

Specialty Surfactant Manufacturing

Procured as a primary aliphatic precursor for the synthesis of sodium myristyl sulfate and myristyl ether sulfates. It is chosen when formulators require a surfactant with a moderate Krafft point (28 °C) that avoids the high-temperature precipitation issues associated with C16-derived sulfates [2].

Lightweight Cosmetic Emulsions and Soft Solids

Utilized as a co-emulsifier and structural agent in premium lotions and soft-solid antiperspirants. 1-Tetradecanol is specifically selected over cetyl alcohol to create lower-viscosity, shear-thinning profiles, improve spreadability, and prevent the formation of hard wax crystals in the final matrix [3].

Physical Description

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999)
Liquid; Liquid, Other Solid
White solid; [Merck Index]
Solid

Color/Form

White solid
White crystals
Leaflets

XLogP3

6.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

214.229665576 Da

Monoisotopic Mass

214.229665576 Da

Boiling Point

505.8 °F at 760 mmHg (USCG, 1999)
295.8 °C

Flash Point

285 °F (USCG, 1999)
140.5 °C
285 °F (141 °C) (Open cup)

Heavy Atom Count

15

Taste

BLAND, MILD TASTE

Vapor Density

7.39 (Air = 1)

Density

0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float
0.823 at 40 °C
Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C
Density: 0.8236 g/cu cm at 38 °C

Odor

Faint odor
ODORLESS

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

99.7 °F (USCG, 1999)
37.7 °C
Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form)
39.5 °C

UNII

V42034O9PU

Related CAS

67905-32-2 (aluminum salt)

Drug Indication

No therapeutic indications in medicinal products. Indicated to be used as an indirect additive in food contact substances, or an ingredient in commercial or cosmetic products.

Therapeutic Uses

A synthetic surfactant (Exosurf), and its non-surface-active components tyloxapol and cetyl alcohol, can function as antioxidants, and their in vivo instillation is associated with decreased hyperoxic injury in rats.

Pharmacology

Cetyl alcohol exhibits skin protect properties against skin irritations caused by bites, rashes and stings. The inhibitory action of cetyl alcohol against the growth of _Mycoplasma gallisepticum_ and _Mycopiasma pneumoniae_ has been reported.

Mechanism of Action

Cetyl alcohol has hydrating properties that makes it a suitable emulsifier and stabilizer in pharmaceutical formulations. It is also present in washable ointment base due to its dispersant abilities and stabilizing properties. Potential antimicrobial activity of cetyl alcohol may be due to a change in cell membrane permeability that either blocks absorption of essential nutrients and induction of outward diffusion vital cellular components. This proposed mechanism of action is thought to be similar for other long-chain aliphatic alcohols with same antimicrobial activity, such as myristyl alcohol and behenyl alcohol.

Vapor Pressure

0.00011 [mmHg]
1.1X10-4 mm Hg at 25 °C

Absorption Distribution and Excretion

Following ingestion at a dose level of 2.0 g/kg in rats, cetyl alcohol was partly absorbed. Administration of 0.2 mg cetyl alcohol in rat by stomach tube indicated good absorption as 63-96 % of radiolabeled cetyl alcohol was detected in the lymph. About 15% of total cetyl alcohol was unchanged during its passage through the mucosal cells of the small intestine but mostly underwent oxidation to palmitic acid. The extent of absorption was reported to be 26% in poultry.
Following ingestion at a dose level of 2.0 g/kg in rats, about 20% of the dose was recovered as unchanged molecule in the feces. This may be due to the interconvertibility of fatty acids and alcohols, resulting in the conversion of palmitic acid to cetyl alcohol during its passage through the intestinal mucosal cells into the intestinal lumen. In rats, cetyl Alcohol was also excreted in the urine as conjugated glucuronic acid and as expired carbon dioxide.
Following ingestion at a dose level of 2.0 g/kg bw /in rats/, 1-hexadecanone is partly absorbed and metabolized, about 20% of the dose being recovered unchanged in the feces.

Metabolism Metabolites

Following ingestion at a dose level of 2.0 g/kg in rats, cetyl alcohol was partly metabolized to palmitic acid. After administration of 0.2 mg cetyl alcohol in rat by stomach tube, cetyl alcohol was mostly oxidized to palmitic acid and incorporated into triglycerides and phospholipids during its passage through the mucosal cells of the small intestine.
Cetyl alcohol is oxidized in rats to the corresponding fatty acid, palmitic acid.
The primary aliphatic alcohols undergo two general reactions in vivo, namely oxidation to carboxylic acids and direct conjugation with glucuronic acid. The first reaction proceeds with the intermediate formation of an aldehyde, and the carboxylic acid from this may be either oxidized completely to carbon dioxide or excreted as such or combined with glucuronic acid as an ester glucuronide. The extent to which as alcohol undergoes the second reaction, i.e. direct conjugation to an ether glucuronide, appears to depend upon the speed of the first reaction, for alcohols which are rapidly oxidized from very little ether glucuronide unless given in high doses.

Associated Chemicals

Tetradecyl alcohol; 27196-00-5

Wikipedia

1-Tetradecanol

Use Classification

Fragrance Ingredients
Cosmetics -> Foam boosting; Emulsion stabilizing; Skin conditioning; Emollient; Viscosity controlling

Methods of Manufacturing

Prepared by sodium reduction of fatty acid esters ... by lithium aluminum hydride reduction of fatty acids ... from acetaldehyde plus dimethylamine.
Ethylene (Alfol/Epal processes; coproduced with n-hexanol/n-octanol/n-decanol/n-alkanol(C8-C10)/lauryl alcohol, narrow-cut/n-alkanol(C12-C14)/cetyl alcohol/stearyl alcohol/n-alkanol(C12-C18)/cetyl stearyl alcohol/n-alkanol(C20+))
n-Alkanol(C12-C14)(fractionation; coproduced with lauryl alcohol, narrow-cut)
Myristic acid (hydrogenation)

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Wholesale and Retail Trade
Oil and Gas Drilling, Extraction, and Support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Petrochemical Manufacturing
Not Known or Reasonably Ascertainable
1-Tetradecanol: ACTIVE
Tetradecanol: ACTIVE
Narrow cuts contain, typically 98% C14, broad cuts, 62% C14, 36% C16.
Reported product categories: hair dyes and colors (all types requiring caution statements and patch tests); moisturizing preparations; shaving preparations, misc.; cleansing products (cold creams, cleansing lotions, liquids and pads)
Reported cosmetic categories: makeup bases; personal cleanliness products, misc.; beard softeners ... face, body and hand creams and lotions; moisturizing creams and lotions

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

The objective of this study was to evaluate the skin permeation enhancement effect and skin irritation of saturated fatty alcohols using melatonin as a model compound. A saturated solution of melatonin in a mixture of water and ethanol (40:60) containing 5% w/v of saturated fatty alcohol was used in the skin permeation studies using Franz diffusion cells. For skin irritation studies, 230 uL of fatty alcohol solution was applied on the dorsal surface of the hairless rats using Hill top chamber. The skin irritation was evaluated by visual scoring method and bioengineering methods such as measurement of transepidermal water loss (TEWL) and skin blood flow. The flux of melatonin across hairless rat skin was found to be dependent on the carbon chain length of the fatty alcohols, with decanol showing the maximum permeation of melatonin. All fatty alcohols increased the TEWL and skin blood flow significantly compared with the vehicle. The fatty alcohols (decanol, undecanol and lauryl alcohol), which showed greater permeation of melatonin, also produced greater TEWL, skin blood flow and erythema. Tridecanol and myristyl alcohol showed lower permeation enhancement effect but caused greater skin irritation. Octanol and nonanol may be the most useful enhancers for the transdermal delivery of melatonin considering their lower skin irritation and a reasonably good permeation enhancement effect. ...

Dates

Last modified: 07-27-2023

Dissolution enhancement of sorafenib tosylate by co-milling with tetradecanol post-extracted using supercritical carbon dioxide

I Choi, S Y Park, S-W Lee, Z Kang, Y S Jin, I W Kim
PMID: 32033627   DOI: 10.1691/ph.2020.9120

Abstract

Sorafenib (SOR) is an important multikinase inhibitor for the treatment of cancers. It is commercially available (Nexavar from Bayer) in the form of sorafenib tosylate (SORt) due to its very low solubility. Studies have been made to further improve the dissolution behavior of the tosylate form (SORt), which could ultimately moderate the currently high daily dose. In the present study, SORt nanoparticles (SORt-NP) were prepared through a process that combined two industrially well-accepted techniques of co-milling and supercritical extraction. SORt was co-milled with hydrophilic polymers and tetradecanol, and the tetradecanol was post-extracted using supercritical carbon dioxide. The process enabled the formation of SORt-NP without using any toxic organic solvents, and the drug/excipient ratio (1:0.38) was substantially higher than determined in other studies (1:5.4-10). The enhanced dissolution behavior of SORt-NP was possible with an optimized number of milling cycles. Combining co-milling and supercritical extraction was able to form overall porous network structures with reduced crystallite size, which accelerated the dissolution of SORt-NP. The current method could be easily extended to other poorly soluble drugs as a general approach to improve their dissolution behaviors.


Lignin assisted Pickering emulsion polymerization to microencapsulate 1-tetradecanol for thermal management

Yanbin Wang, Xiang Li, Chuanfei Shen, Zhiping Mao, Hong Xu, Yi Zhong, Xiaofeng Sui, Xueling Feng, Bijia Wang
PMID: 31870865   DOI: 10.1016/j.ijbiomac.2019.12.175

Abstract

This work explored the use of Pickering emulsion stabilized by lignin nanoparticles (LNPs) to microencapsulate 1-tetradecanol (TDA) via polymerization of acrylates for thermal management. The morphology and thermal performance of the resulting microcapsules were explored using scanning electron microscopy (SEM) and differential scanning calorimetry (DSC). A highest encapsulation ratio of 81.4% and melting enthalpy of 190 J/g could be achieved when the core/shell mass ratio was 2:1, and 10 wt% of the crosslinking monomer pentaerythritol tetraacrylate (PETRA) was used. Results of the leakage and accelerated thermal cycling tests showed that the microcapsules had good thermal and chemical stability. When the microcapsules were combined with gypsum, an effective thermal storage composite was obtained, showing good potential for thermal management in the construction field.


Topical oral 1-tetradecanol complex in the treatment of periodontal diseases in cats

Fernanda Maria Lopes Kubitza, James Mudie George Anthony
PMID: 30652935   DOI: 10.1177/1098612X18820734

Abstract

The aim of this study was to evaluate the outcomes of the treatment of chronic periodontal disease with an oral application of tetradecanol complex (1-TDC) in cats.
The test group (n = 9) received 1-TDC (525 mg per gel capsule/day) and the placebo group (n = 4) received olive oil (0.25 ml per gel capsule/day) for 6 weeks.
Oral treatment with 1-TDC resulted in significant reductions in all parameters of clinical periodontal disease except tooth mobility at 6 weeks. The 1-TDC group exhibited a statistically significant reduction in pocket depth, clinical attachment loss, gingival index and bleeding on probing after treatment at 6 weeks, whereas the placebo group did not show any significant change.
Chronic inflammation associated with periodontal diseases leads to periodontal tissue destruction. As a result, modulation of the host response has been included in the treatment protocol for periodontal diseases. Fatty acids present anti-inflammatory properties and are being investigated for use in the treatment and prevention of progressive periodontal diseases.


Near-infrared triggered co-delivery of doxorubicin and quercetin by using gold nanocages with tetradecanol to maximize anti-tumor effects on MCF-7/ADR cells

Zhipeng Zhang, Shaohui Xu, Yun Wang, Yanna Yu, Fangzhou Li, Hao Zhu, Yuanyuan Shen, Shengtang Huang, Shengrong Guo
PMID: 28881205   DOI: 10.1016/j.jcis.2017.08.097

Abstract

Previously, combination chemotherapy of doxorubicin (DOX) and quercetin (QUR) was developed to improve antitumor effects and reverse multidrug resistance and several biocompatible nanocarriers, such as liposomes and micelles, were validated for their targeted delivery. In this study, we report a near-infrared (NIR)-responsive drug delivery system based on DOX and QUR co-loaded gold nanocages (AuNCs) with biotin modification. The system was simply fabricated by filling the hollow interiors of AuNCs with tetradecanol (TD), a phase-change material with a melting point of 39°C, to control the drug release. The main cause of multidrug resistance (MDR) of DOX is the overexpression of P-glycoprotein (P-gp), which can be inhibited by QUR. Thus the combination chemotherapy of DOX and QUR may provide a promising strategy for MDR. The in vitro cytotoxicity of DOX and QUR at several fixed mass ratios was carried out and showed that the combination index (CI) was the smallest at the ratio of 1:0.2, indicating that the best synergistic effect was achieved. The resultant nanocomplex (abbreviated as BPQD-AuNCs) exhibited fast release (80% released in 20min) and strong cytotoxicity against MCF-7/ADR cells (IC
, 1.5μg/mL) under NIR irradiation. Additionally, BPQD-AuNCs were found to generate a large amount of reactive oxygen species (ROS), to inhibit P-gp expression and ATP activity. Taken together, the results show that BPQD-AuNC is a prospective nano-delivery system for overcoming multidrug-resistant cancer.


Essential oil composition of Cymbocarpum erythraeum (DC.) Boiss. from Turkey

Ayşe Betül Avci, Mustafa Korkmaz, Hasan Özçelik
PMID: 24601748   DOI: 10.1080/14786419.2014.891116

Abstract

The aim of this study was to determine the essential oil content and composition of Cymbocarpum erythraeum (DC.) Boiss., a rare species spread in flora of Turkey. The samples were collected during the fructifying period of the plant from Erzincan, Turkey, at an altitude of 2430 m, in 2010. Essential oils were obtained from different parts of the plant such as fruits and herbal parts with Clevenger apparatus by hydro-distillation. Essential oil contents of the plant material were 0.38 ± 0.015%, 0.23 ± 0.012% and 0.21 ± 0.015% from fruits, herbal parts with fruits and herbal parts without fruits, respectively. Composition of essential oil was identified by gas chromatography-mass spectrometry. The essential oil of the herbal parts of the plant was dominated by fatty alcohols and aldehydes which accounted for 73.10% and 24.64%, respectively. Myristyl alcohol (1-tetradecanol) was identified as a major component of essential oil with an average content of 73.10%.


Temoporfin-loaded 1-tetradecanol-based thermoresponsive solid lipid nanoparticles for photodynamic therapy

Ingrid Brezaniova, Martin Hruby, Jarmila Kralova, Vladimir Kral, Zulfiya Cernochova, Peter Cernoch, Miroslav Slouf, Jana Kredatusova, Petr Stepanek
PMID: 27622757   DOI: 10.1016/j.jconrel.2016.09.009

Abstract

We developed fully biodegradable/metabolizable nanosystem based on polymer surfactant-stabilized thermoresponsive solid lipid nanoparticles with non-covalently bound photosensitizer temoporfin (T-SLNP) with particle size below 50nm. The efficacy of T-SLNP was compared with commercial temoporfin formulation in terms of in vitro phototoxicity in 4T1 (murine mammary carcinoma) and MDA-MB-231(human breast adenocarcinoma) cells and of in vivo anticancer effect in Nu/Nu mice bearing MDA-MB-231 tumors. In vitro study demonstrated faster accumulation kinetics in the cells for our formulation design resulting in higher phototoxicity against the tumor cells. In vivo anticancer efficacy was markedly improved by T-SLNP compared with commercial temoporfin formulation. Owing to controlled and sustained release properties, subcellular size, biocompatibility with tissue and cells, the T-SLNP nanodispersion prepared in this study represents promising drug delivery system applicable in cancer treatment.


Contact dermatitis caused by fatty alcohols: may polyethoxylation of the fatty alcohols influence their sensitizing potential?

Monica Corazza, Stefania Zauli, Anna Bianchi, Simonetta Benetti, Alessandro Borghi, Annarosa Virgili
PMID: 23421464   DOI: 10.1111/cod.12020

Abstract




Self-assembled transparent conductive electrodes from Au nanoparticles in surfactant monolayer templates

Ahiud Morag, Liron Philosof-Mazor, Roman Volinsky, Elad Mentovich, Shachar Richter, Raz Jelinek
PMID: 22039603   DOI: 10.1002/adma.201101290

Abstract




Magnetic activated release of umbelliferone from lipid matrices

Dandan Yi, Pengyun Zeng, Timothy Scott Wiedmann
PMID: 20438822   DOI: 10.1016/j.ijpharm.2010.04.040

Abstract

Lipid matrices containing dispersed superparamagnetic iron oxide (SPIO) particles were investigated as a magnetic field-responsive drug delivery system. Lipid matrices were prepared by combining myristyl alcohol, fatty acid coated SPIO particles, and umbelliferone (UMB). With placement of the matrices into the release medium, initial UMB release was fast but fell to zero indicating a burst effect. With application of an alternating magnetic field, additional UMB was released. The rate and extent of magnetic field-stimulated release increased with UMB load but not SPIO content. Differences between oleic and myristic acid coated SPIO appeared to be a result of phase separation. UMB release coincided with matrix melting, which can be controlled by the SPIO content and external magnetic field as shown by theoretical analysis. While significant technological issues remain, the foundation for developing magnetic field-stimulated drug delivery systems has been established.


Production of medium chain length fatty alcohols from glucose in Escherichia coli

J Tyler Youngquist, Martin H Schumacher, Joshua P Rose, Thomas C Raines, Mark C Politz, Matthew F Copeland, Brian F Pfleger
PMID: 24141053   DOI: 10.1016/j.ymben.2013.10.006

Abstract

Metabolic engineering offers the opportunity to produce a wide range of commodity chemicals that are currently derived from petroleum or other non-renewable resources. Microbial synthesis of fatty alcohols is an attractive process because it can control the distribution of chain lengths and utilize low cost fermentation substrates. Specifically, primary alcohols with chain lengths of 12 to 14 carbons have many uses in the production of detergents, surfactants, and personal care products. The current challenge is to produce these compounds at titers and yields that would make them economically competitive. Here, we demonstrate a metabolic engineering strategy for producing fatty alcohols from glucose. To produce a high level of 1-dodecanol and 1-tetradecanol, an acyl-ACP thioesterase (BTE), an acyl-CoA ligase (FadD), and an acyl-CoA/aldehyde reductase (MAACR) were overexpressed in an engineered strain of Escherichia coli. Yields were improved by balancing expression levels of each gene, using a fed-batch cultivation strategy, and adding a solvent to the culture for extracting the product from cells. Using these strategies, a titer of over 1.6 g/L fatty alcohol with a yield of over 0.13 g fatty alcohol/g carbon source was achieved. These are the highest reported yield of fatty alcohols produced from glucose in E. coli.


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